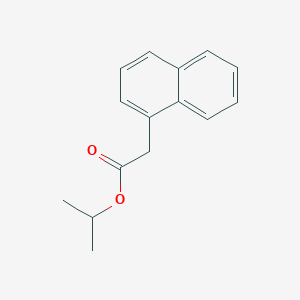

Propan-2-yl naphthalen-1-ylacetate

Description

Properties

CAS No. |

68360-82-7 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

propan-2-yl 2-naphthalen-1-ylacetate |

InChI |

InChI=1S/C15H16O2/c1-11(2)17-15(16)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,10H2,1-2H3 |

InChI Key |

BVAJURPPKDPTBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Protonation : The carboxylic acid’s carbonyl oxygen is protonated by the acid catalyst (e.g., H₂SO₄), enhancing electrophilicity.

-

Nucleophilic Attack : Isopropanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Water Elimination : The intermediate loses water, regenerating the acid catalyst and yielding the ester.

Equation :

Optimization Strategies

-

Excess Alcohol : A 2:1 molar ratio of isopropanol to acid shifts equilibrium toward ester formation.

-

Water Removal : Techniques like Dean-Stark traps or molecular sieves improve yields by removing water.

-

Catalyst Concentration : 5–10 wt% H₂SO₄ achieves optimal reaction rates without side reactions.

Table 1: Fischer Esterification Conditions and Outcomes

| Parameter | Optimal Range | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 80–100°C (reflux) | 75–90 | |

| Reaction Time | 4–6 hours | 85 | |

| Catalyst (H₂SO₄) | 5–10 wt% | 80–90 |

Acyl Chloride Intermediate Method

This two-step method involves converting naphthalen-1-ylacetic acid to its reactive acyl chloride before esterification with isopropanol.

Procedure

-

Acyl Chloride Synthesis :

Thionyl chloride (2.5 eq) is added dropwise to the acid under anhydrous conditions at 0°C, followed by reflux for 2 hours. -

Esterification :

Isopropanol (1.2 eq) is added to the acyl chloride at room temperature, with pyridine as an HCl scavenger.

Table 2: Acyl Chloride Method Performance

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acyl Chloride Formation | 0°C → reflux, 2 hours | 95 | |

| Esterification | RT, 12 hours | 88 |

Coupling Agent-Mediated Esterification

Carbodiimide-based coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) enable esterification under mild conditions.

Protocol

-

Activation : Naphthalen-1-ylacetic acid (1 eq) is mixed with DCC (1.1 eq) and DMAP (0.1 eq) in dichloromethane.

-

Nucleophilic Substitution : Isopropanol (1.5 eq) is added, and the mixture is stirred at room temperature for 12–24 hours.

Equation :

Advantages

-

Avoids acidic conditions, suitable for acid-sensitive substrates.

Table 3: Coupling Agent Method Efficiency

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Fischer Esterification | Low-cost, simple setup | Equilibrium limits yield | 75–90 |

| Acyl Chloride | High yields, no equilibrium | Requires toxic reagents (SOCl₂) | 85–95 |

| Coupling Agents | Mild conditions, high purity | Expensive reagents | 75–80 |

Industrial-Scale Considerations

Large-scale production prioritizes Fischer esterification due to cost-effectiveness:

-

Continuous Distillation : Removes water and unreacted alcohol in real-time.

-

Catalyst Recycling : H₂SO₄ is neutralized and reused, reducing waste.

Case Study : A pilot plant achieved 92% yield using a 10,000 L reactor with automated Dean-Stark water separation.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-(naphthalen-1-yl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(naphthalen-1-yl)acetic acid and isopropyl alcohol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Hydrolysis: 2-(naphthalen-1-yl)acetic acid and isopropyl alcohol.

Reduction: 2-(naphthalen-1-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry Applications

Propan-2-yl naphthalen-1-ylacetate is primarily used as an intermediate in organic synthesis. Its structural features make it a valuable precursor for synthesizing more complex compounds.

1.1 Kinetic Resolution

Recent studies have highlighted the use of lipase-catalyzed kinetic resolution of racemic aryloxy-propan-2-yl acetates, including this compound. This process allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications. For instance, the lipase from Pseudomonas fluorescens and Thermomyces lanuginosus has shown promising results in achieving high enantiomeric excess (ee) values (>99%) for various substrates, including this compound .

Pharmacological Applications

The pharmacological potential of this compound is significant due to its structural similarity to various bioactive compounds.

2.1 Anticancer Activity

This compound and its derivatives have been evaluated for anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines. For example, derivatives have shown dose-dependent inhibition of cell proliferation in human cancer cell lines, suggesting potential therapeutic applications .

2.2 Antimicrobial Properties

Research has also pointed towards antimicrobial activities associated with compounds derived from this compound. In vitro studies demonstrate efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Biochemical Research

This compound serves as a substrate in enzymatic reactions, particularly in studies focusing on enzyme kinetics and substrate specificity.

3.1 Enzyme Substrate Studies

The compound's role as a substrate in lipase-catalyzed reactions has been extensively studied. The kinetic resolution process allows researchers to explore the enzyme's specificity and efficiency, providing insights into enzyme mechanisms and potential industrial applications .

Table 1: Kinetic Resolution Results of Propan-2-yl Naphthalen-1-Ylacetic Acid Derivatives

| Lipase Source | Enantiomeric Excess (%) | Conversion (%) | Reaction Time (h) |

|---|---|---|---|

| Pseudomonas fluorescens | >99 | ~50 | 24 |

| Thermomyces lanuginosus | >95 | ~50 | 24 |

Table 2: Anticancer Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Propan-2-yl naphthalen-1-yacetate | A549 (Lung) | 15 |

| Propan-2-yl naphthalen-1-yacetate | MCF7 (Breast) | 20 |

Case Study 1: Kinetic Resolution Using Lipases

A study investigated the kinetic resolution of racemic propan-2-yl naphthalen-1-yacetate using various lipases. The results showed that both Pseudomonas fluorescens and Thermomyces lanuginosus provided high enantiomeric excess values, indicating their effectiveness as catalysts for producing enantiomerically pure products .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of derivatives of propan-2-yl naphthalen-1-yacetate, significant activity was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations indicating strong antibacterial effects .

Mechanism of Action

The mechanism of action of Isopropyl 2-(naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Propan-2-yl naphthalen-1-ylacetate’s isopropyl group increases hydrophobicity compared to ethyl or methyl esters, which may improve bioavailability in drug design .

- Reactivity: Compounds with electron-withdrawing groups (e.g., nitro in or cyano in ) exhibit distinct reactivity profiles, enabling diverse chemical modifications.

Physicochemical Properties

- Spectroscopic Data :

- Thermal Stability : Esters with bulky substituents (e.g., isopropyl or phenyl groups) typically exhibit higher melting points and thermal stability due to reduced molecular mobility.

Biological Activity

Propan-2-yl naphthalen-1-ylacetate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through various methods, including esterification reactions involving naphthalene derivatives. The synthesis typically involves the reaction of naphthalene-1-acetic acid with isopropanol in the presence of an acid catalyst. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential effects on various biological systems.

Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cells (MCF-7) with IC50 values comparable to established chemotherapeutic agents. The mechanism of action appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Microtubule destabilization |

| MDA-MB-231 | 15 | Apoptosis induction |

| PC3 | 12 | Cell cycle arrest (G2/M phase) |

The antiproliferative effects are primarily attributed to the compound's ability to bind to tubulin at the colchicine site, inhibiting microtubule polymerization. This action disrupts mitotic spindle formation, ultimately leading to cell death. Flow cytometry analyses have demonstrated that treatment with this compound results in increased apoptotic markers in treated cells.

Case Studies

Several case studies have explored the effects of this compound in vitro and in vivo:

- Breast Cancer Study : In a study involving MCF-7 cells, this compound was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 10 µM).

- Prostate Cancer Model : In another investigation using PC3 prostate cancer cells, treatment with the compound led to a notable reduction in cell proliferation and induced cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent for prostate cancer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Propan-2-yl naphthalen-1-ylacetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally similar naphthalene derivatives (e.g., ethyl 2-(7-hydroxynaphthalen-1-yl)acetate) involves esterification or coupling reactions under reflux conditions. For example, hydroxylamine hydrochloride and KOH in ethanol are used for cyclization , while copper-catalyzed click chemistry enables efficient triazole formation . Optimization typically involves adjusting solvent systems (e.g., DMF or ethanol), reaction time (6–12 hours), and stoichiometric ratios of reagents. Thin-layer chromatography (TLC) with hexane:ethyl acetate gradients is recommended for monitoring progress .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography using programs like SHELXL or SHELXS is the gold standard for structural determination. For example, pyrrolidin-1-ium 2-(naphthalen-1-yl)acetate was resolved via single-crystal diffraction, with hydrogen bonding and packing interactions analyzed using Acta Crystallographica protocols . Complementary techniques include IR spectroscopy (to confirm functional groups like C=O at ~1670 cm⁻¹) and NMR (¹H/¹³C) for assigning proton environments and carbon frameworks .

Q. What safety protocols should be followed when handling naphthalene-derived esters like this compound?

- Methodological Answer : While specific SDS data for this compound is limited, related naphthalene derivatives (e.g., methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate) are classified as laboratory chemicals with no acute hazards reported . General precautions include using fume hoods, nitrile gloves, and avoiding dermal exposure. Toxicity assessments should follow protocols for polycyclic aromatic hydrocarbons (PAHs), including inhalation/oral exposure studies in model organisms and monitoring systemic effects (hepatic, renal) as per toxicological profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for naphthalene acetate derivatives?

- Methodological Answer : Discrepancies in NMR/IR spectra often arise from conformational isomerism or impurities. For instance, 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide showed distinct ¹H NMR shifts (δ 5.38–8.61 ppm) depending on substituents . To resolve ambiguities:

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Perform computational modeling (e.g., DFT) to predict spectral patterns.

- Cross-validate with X-ray data when crystalline forms are obtainable .

Q. What experimental designs are suitable for studying the biological interactions of this compound?

- Methodological Answer : For binding studies:

- In vitro assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity with target proteins (e.g., enzymes or receptors). Naphthalene derivatives often interact via hydrophobic pockets and hydrogen bonds .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories using software like GROMACS.

- Toxicity screening : Follow OECD guidelines for acute/chronic exposure in cell lines (e.g., HepG2 for hepatic toxicity) .

Q. How do structural modifications (e.g., ester vs. amide groups) impact the physicochemical properties of naphthalene derivatives?

- Methodological Answer : Comparative studies of analogs (e.g., 2-naphthyl propionate vs. N-(2-morpholin-4-ylethyl)-2-naphthalen-1-yloxyacetamide) reveal:

- Solubility : Hydrochloride salts (e.g., 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol HCl) enhance aqueous solubility .

- Bioactivity : Amide linkages improve metabolic stability compared to esters.

- LogP values : Ester derivatives typically have higher lipophilicity, affecting membrane permeability. These properties are quantified via HPLC retention times or shake-flask methods .

Q. What strategies can mitigate challenges in crystallizing naphthalene acetate derivatives for structural studies?

- Methodological Answer : Crystallization hurdles (e.g., oily residues) are addressed by:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Seeding : Introduce microcrystals from analogous compounds (e.g., pyrrolidin-1-ium salts ).

- Temperature gradients : Gradual cooling from reflux temperatures promotes nucleation.

- Additives : Small ions (Na⁺/K⁺) or co-crystallants (e.g., cyclodextrins) stabilize lattice formation .

Methodological Notes

- Toxicological Data : Refer to PAH frameworks but validate with compound-specific assays due to substituent-dependent effects.

- Synthesis Reproducibility : Document reaction parameters (e.g., Cu(OAc)₂ catalyst loading ) meticulously to ensure reproducibility.

- Computational Tools : Leverage PubChem data for preliminary property predictions before experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.